![molecular formula C16H12N2O4S B2725815 3-[5-[Oxo-(3-pyridinylamino)methyl]-2-furanyl]-2-thiophenecarboxylic acid methyl ester CAS No. 477851-72-2](/img/structure/B2725815.png)
3-[5-[Oxo-(3-pyridinylamino)methyl]-2-furanyl]-2-thiophenecarboxylic acid methyl ester
Overview
Description
The compound “3-[5-[Oxo-(3-pyridinylamino)methyl]-2-furanyl]-2-thiophenecarboxylic acid methyl ester” is a thiophenecarboxylic acid . It has a molecular formula of C16H12N2O4S and an average mass of 328.344 . This compound has been manually annotated by a third party .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C16H12N2O4S/c1-21-16(20)14-11(6-8-23-14)12-4-5-13(22-12)15(19)18-10-3-2-7-17-9-10/h2-9H,1H3,(H,18,19)
. This provides a detailed description of the compound’s molecular structure. Chemical Reactions Analysis
Esters, such as this compound, typically undergo reactions where the alkoxy (OR′) group is replaced by another group. One such reaction is hydrolysis, which can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
The compound has a net charge of 0 . Its mono-isotopic mass is 328.05178 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Organic Synthesis Applications
- The compound's structural motifs, particularly those involving furanyl and thiophenecarboxylic acid groups, are valuable in organic synthesis, especially in Diels−Alder reactions. For instance, amino-substituted furans, akin to parts of the compound , have been shown to undergo Diels−Alder cycloaddition, providing a pathway to synthesize polysubstituted anilines with high regioselectivity (Padwa et al., 1997).
Medicinal Chemistry and Drug Design
- In the realm of medicinal chemistry, the synthesis of esters and derivatives from the core structure can lead to compounds with significant antitumor activity. For instance, acenaphtho[1,2-b]pyrrole-carboxylic acid esters, featuring a similar ester functionality, have shown cytotoxicity against various cancer cell lines, highlighting the potential of structurally related compounds in cancer therapy (Liu et al., 2006).
properties
IUPAC Name |
methyl 3-[5-(pyridin-3-ylcarbamoyl)furan-2-yl]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-21-16(20)14-11(6-8-23-14)12-4-5-13(22-12)15(19)18-10-3-2-7-17-9-10/h2-9H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIUORFGWOBQBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-[Oxo-(3-pyridinylamino)methyl]-2-furanyl]-2-thiophenecarboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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